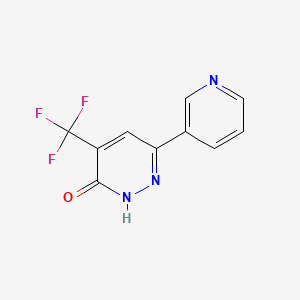
copper oxychloride, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper oxychloride, also known as copper(II) oxychloride, is a chemical compound with the formula Cu2(OH)3Cl. It is a green crystalline solid that is used primarily as a fungicide in agriculture. The compound is known for its effectiveness in controlling fungal diseases in crops, making it a valuable tool for farmers. Copper oxychloride is also used in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Copper oxychloride can be synthesized through the reaction of copper(II) chloride with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding sodium hydroxide to the solution to precipitate copper hydroxide.
- Reacting the precipitated copper hydroxide with additional copper(II) chloride to form copper oxychloride .
The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product. The process is usually carried out at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, copper oxychloride is produced by reacting metallic copper with copper(II) chloride in the presence of oxygen. The process involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding metallic copper to the solution.
- Introducing oxygen into the solution to facilitate the reaction between copper and copper(II) chloride .
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Copper oxychloride undergoes various chemical reactions, including:
Oxidation: Copper oxychloride can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: The compound can be reduced to metallic copper and hydrochloric acid.
Substitution: Copper oxychloride can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas or sodium borohydride.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Metallic copper and hydrochloric acid.
Substitution: Different copper halides, depending on the halide used.
科学研究应用
Copper oxychloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies related to plant pathology and microbiology due to its fungicidal properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of pigments, ceramics, and other materials
作用机制
The mechanism of action of copper oxychloride involves the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and nucleic acids. This leads to the disruption of cellular functions and ultimately cell death. The compound targets multiple molecular pathways, making it effective against a wide range of pathogens .
相似化合物的比较
Copper oxychloride is often compared with other copper-based compounds, such as:
Copper(II) hydroxide: Similar fungicidal properties but different solubility and stability characteristics.
Copper(II) oxide: Used in similar applications but has different reactivity and toxicity profiles.
Copper(II) chloride: More soluble in water and used in different industrial processes.
Copper oxychloride is unique due to its specific combination of properties, including its effectiveness as a fungicide, stability, and ease of production .
属性
分子式 |
Cl2Cu4H12O6 |
|---|---|
分子量 |
433.18 g/mol |
IUPAC 名称 |
copper;dichlorocopper;hexahydrate |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;;;;+2;;;;;;/p-2 |
InChI 键 |
XOURRDOLCCVZAF-UHFFFAOYSA-L |
规范 SMILES |
O.O.O.O.O.O.Cl[Cu]Cl.[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


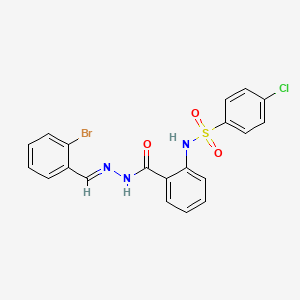
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
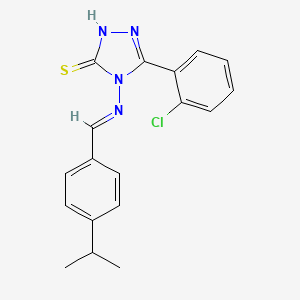
![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
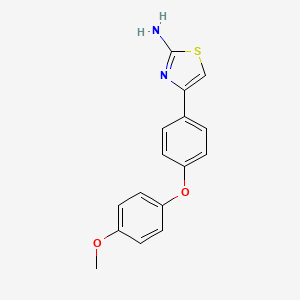
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
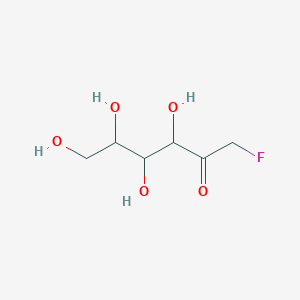

![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)
![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)

